molecular formula C8H6ClNO B13659645 3-Chloro-4-methylbenzo[d]isoxazole

3-Chloro-4-methylbenzo[d]isoxazole

Cat. No.: B13659645
M. Wt: 167.59 g/mol
InChI Key: ZYYBHWHNLDHYKT-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzo[d]isoxazole is a heterocyclic compound featuring a fused benzene and isoxazole ring system substituted with chlorine and methyl groups at positions 3 and 4, respectively. Isoxazole derivatives are widely studied due to their pharmacological versatility, including applications in antipsychotic, antimicrobial, and anti-inflammatory therapies . Synthetic routes often involve electrophilic chlorination (e.g., using N-chlorosuccinimide, NCS) and nucleophilic substitutions, as seen in related isoxazole syntheses .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-4-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)8(9)10-11-6/h2-4H,1H3

InChI Key

ZYYBHWHNLDHYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)ON=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Isoxazole Derivatives

Isoxazole compounds, including substituted derivatives like 3-chloro-4-methylbenzo[d]isoxazole, are commonly synthesized via cycloaddition reactions, oxime cyclization, or acylation strategies. The key synthetic routes involve:

  • 1,3-Dipolar cycloaddition of nitrile oxides with alkynes
  • Cycloisomerization of acetylenic oximes
  • Acylation and subsequent cyclization of dilithioximes
  • Halogenation of isoxazole precursors to introduce chloro substituents

These methods provide regioselectivity and functional group tolerance necessary for preparing complex substituted isoxazoles.

Preparation via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

One of the most widely used methods for synthesizing substituted isoxazoles involves the 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes. This method is adaptable to introduce substituents at the 3- and 5-positions of the isoxazole ring.

  • Mechanism: Nitrile oxides generated in situ react with alkynes to form isoxazole rings regioselectively.
  • Catalysis: Copper(I) catalysts or base catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote this reaction.
  • Solvent and Conditions: Reactions can be performed in solvents or solvent-free conditions (e.g., ball milling), often at room temperature or mild heating.

For 3-chloro-4-methylbenzo[d]isoxazole, the alkyne and nitrile oxide precursors would be selected to incorporate the chloro and methyl substituents appropriately.

Halogenation and Substitution Strategies

Introducing the chlorine atom at the 3-position of the benzo[d]isoxazole ring can be achieved by halogenation of suitable intermediates:

  • Halogenation of Isoxazole Precursors: Reaction of 2-alkyn-1-one O-methyl oximes with halogen sources such as ICl, I2, Br2, or PhSeBr under mild conditions produces 3,5-disubstituted 4-halo isoxazoles.
  • Chlorination: Specific chlorinating agents can be employed to selectively introduce chlorine at the 3-position.

The methyl group at the 4-position can be introduced via starting materials bearing methyl substituents or via alkylation reactions prior to cyclization.

Acylation and Cyclization of Dilithioximes

An efficient method for isoxazole synthesis involves acylation of 1,4-dilithioximes followed by acid-induced cyclization and dehydration:

  • Procedure: Dilithioximes are acylated with amides such as dimethylformamide (DMF), then treated with mineral acids to induce cyclization.
  • Outcome: This method yields isoxazoles with high efficiency and can be tailored to introduce substituents like chloro and methyl groups at desired positions.

Solvent-Free Mechanochemical Synthesis

Recent advances have demonstrated solvent-free synthesis of isoxazoles via ball-milling techniques:

  • Method: Terminal alkynes and hydroxyimidoyl chlorides undergo 1,3-dipolar cycloaddition catalyzed by recyclable Cu/Al2O3 nanocomposite catalysts.
  • Advantages: This method is environmentally benign, scalable, and provides moderate to excellent yields within 60 minutes without sensitivity to air or moisture.

Preparation from Dihaloformaldoximes and Alkynes

A patented method describes the preparation of 3,5-disubstituted isoxazoles by reacting dichloro- or dibromoformaldoximes with 1-alkyne derivatives:

  • Conditions: The reaction is typically performed at room temperature with a base and a small amount of water in a suitable solvent.
  • Yields: Generally, yields exceed 75%, sometimes reaching near-quantitative levels.
  • Selectivity: High selectivity for 3,5-disubstituted isomers is observed, with minor 3,4-disubstituted isomers easily separated.

This approach can be adapted for the synthesis of 3-chloro-4-methylbenzo[d]isoxazole by choosing appropriate alkyne and dihaloformaldoxime precursors.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yields
1,3-Dipolar Cycloaddition Nitrile oxides + terminal alkynes, Cu(I) or base catalyst, solvent or solvent-free Regioselective, mild conditions, scalable Requires careful nitrile oxide generation Moderate to excellent (60-95%)
Halogenation of Isoxazole Precursors Halogen sources (ICl, I2, Br2), mild conditions Direct halogen introduction, high selectivity Requires preformed isoxazole intermediates High (80-95%)
Acylation of Dilithioximes Dilithioximes + amides (DMF), acid cyclization Efficient, adaptable to substituents Multi-step, requires organolithium reagents High (80-90%)
Solvent-Free Ball Milling Terminal alkynes + hydroxyimidoyl chlorides, Cu/Al2O3 catalyst Environmentally benign, fast, scalable Requires specialized equipment Moderate to excellent (70-90%)
Dihaloformaldoxime + Alkynes Dichloroformaldoxime + 1-alkyne, base, water, solvent High selectivity, mild conditions Limited to certain dihaloformaldoximes >75%, up to quantitative

Research Discoveries and Practical Considerations

  • The solvent-free ball milling method reduces environmental impact by eliminating organic solvents and shortening reaction times compared to traditional solution-based syntheses.
  • The use of recyclable catalysts such as Cu/Al2O3 enhances sustainability.
  • Halogenation methods enable the direct introduction of chlorine atoms into the isoxazole ring, crucial for synthesizing 3-chloro derivatives.
  • The dihaloformaldoxime approach offers high regioselectivity and yields at room temperature, facilitating practical synthesis.
  • Acylation and cyclization of dilithioximes provide a robust route for diverse substituted isoxazoles, including those with electron-withdrawing groups like chlorine.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Chloro-4-methylbenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Isoxazole Derivatives

The following table compares structural features, molecular properties, and biological activities of 3-Chloro-4-methylbenzo[d]isoxazole with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
3-Chloro-4-methylbenzo[d]isoxazole C₈H₆ClNO 167.5 (calculated) 3-Cl, 4-CH₃ Potential antipsychotic/antimicrobial
4-Bromo-3-chlorobenzo[d]isoxazole C₇H₃BrClNO 232.46 3-Cl, 4-Br Unspecified (structural analog)
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole C₁₂H₁₃FN₂O 220.25 (calculated) 6-F, 3-piperidinyl High BBB permeability (antipsychotic)
5-Amino-4-chloro-3-methylisoxazole C₄H₄ClN₂O 131.55 4-Cl, 3-CH₃, 5-NH₂ Chemical intermediate
4-Benzylidene-3-methyl-1,2-isoxazol-5(4H)-one C₁₁H₉NO₂ 187.20 3-CH₃, 4-benzylidene Anti-ulcer activity

Structural and Functional Insights

  • Halogen Substituents : Chlorine and bromine at position 3 (as in 3-Chloro-4-methyl- and 4-Bromo-3-chloro-derivatives) enhance electrophilicity and influence binding to biological targets via halogen bonding .
  • Piperidine and Fluorine Substituents : The 6-Fluoro-3-(piperidin-4-yl) derivative exhibits enhanced blood-brain barrier (BBB) penetration due to fluorine’s electronegativity and the piperidine moiety’s basicity, critical for central nervous system (CNS) drug candidates .

Pharmacological Comparisons

  • Antipsychotic Potential: 6-Fluoro-3-(piperidin-4-yl) derivatives demonstrate log BB (brain/blood partition) values comparable to haloperidol, suggesting superior CNS activity over non-fluorinated analogs like 3-Chloro-4-methylbenzo[d]isoxazole .

Biological Activity

3-Chloro-4-methylbenzo[d]isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

3-Chloro-4-methylbenzo[d]isoxazole features a chlorine atom at the 3-position and a methyl group at the 4-position of the isoxazole ring. Its molecular formula is C_10H_8ClN_2O. The unique arrangement of substituents contributes to its reactivity and biological activity.

The biological activity of 3-Chloro-4-methylbenzo[d]isoxazole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chlorine atom enhances binding affinity, allowing it to modulate various biochemical pathways. Research suggests that this compound may exhibit:

  • Anticancer Properties: It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of Bcl-2 and p21^WAF-1 expression levels .
  • Antimicrobial Activity: Studies indicate that it possesses significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory activity, making it a candidate for further therapeutic exploration.

Anticancer Activity

A study evaluated the cytotoxic effects of 3-Chloro-4-methylbenzo[d]isoxazole on human promyelocytic leukemia cells (HL-60). The compound demonstrated an IC50 value ranging from 86 to 755 μM, indicating varying degrees of cytotoxicity depending on concentration. Notably, it was found that the compound induced a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting mechanisms involving both apoptosis and cell cycle arrest .

Antimicrobial Properties

In another investigation, 3-Chloro-4-methylbenzo[d]isoxazole exhibited broad-spectrum antimicrobial activity. The compound was effective against several bacterial strains, highlighting its potential as an antimicrobial agent in clinical settings.

Table 1: Biological Activity Summary

Activity Type Effect Reference
AnticancerInduces apoptosis in HL-60 cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotentially reduces inflammation

Table 2: IC50 Values for Anticancer Activity

Compound IC50 (μM)
3-Chloro-4-methylbenzo[d]isoxazole86 - 755
Isoxazole (similar structure)Varies

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves bond angles (e.g., C10–C9–C3 = 113.4°) and torsional deviations (e.g., 70.33° dihedral angle between benzoxazole and phenyl rings) .
  • NMR Spectroscopy : Identifies substituent positions via chemical shifts (e.g., chloro and methyl groups in 1^1H/13^13C spectra) .
  • Mass Spectrometry : Validates molecular weight (e.g., 192.17 g/mol for derivatives) and fragmentation patterns .

What biological activities are reported for 3-Chloro-4-methylbenzo[d]isoxazole derivatives?

Basic Research Question
Derivatives exhibit diverse bioactivities:

  • Anticancer : Modifications at the 3- and 4-positions enhance cytotoxicity via sodium channel blockade .
  • Enzyme Inhibition : Uncompetitive inhibition of glutathione reductase (GR) and competitive inhibition of glutathione-S-transferase (GST) via active-site interactions .
  • Antimicrobial : Chlorophenyl substituents improve activity against mycobacterial strains .

What enzyme inhibition mechanisms are observed with 3-Chloro-4-methylbenzo[d]isoxazole derivatives?

Advanced Research Question

  • Uncompetitive Inhibition : 3-(4-Chlorophenyl)isoxazole binds the enzyme-substrate complex, altering GR’s active site .
  • Non-competitive Inhibition : Isoxazole derivatives (e.g., 3-nitrophenyl) bind allosteric sites, inducing conformational changes in GST .
  • Competitive Inhibition : Bromophenyl derivatives compete with substrates for GR’s active site .

Advanced Research Question

  • Chlorine Substituents : Increase lipophilicity, enhancing blood-brain barrier penetration for neuropharmacological applications .
  • Methyl Groups : Improve metabolic stability by reducing oxidative degradation .
  • Hybrid Derivatives : Combining chloro and nitro groups amplifies anticancer activity but may increase toxicity .

What computational modeling approaches predict interactions between 3-Chloro-4-methylbenzo[d]isoxazole and biological targets?

Advanced Research Question

  • Molecular Docking : Simulates binding affinity to GR/GST active sites (e.g., hydrogen bonding with Arg-37 or Tyr-114) .
  • MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values .

How can researchers address contradictions in biological data (e.g., varying inhibition potencies across studies)?

Advanced Research Question

  • Standardize Assays : Use identical enzyme concentrations (e.g., 0.1 U/mL GR) and buffer conditions (pH 7.4) .
  • Control Substituent Effects : Compare derivatives with single vs. dual substituents to isolate activity contributors .
  • Validate via Orthogonal Methods : Pair enzymatic assays with cellular models (e.g., cancer cell viability tests) .

What role does 3-Chloro-4-methylbenzo[d]isoxazole play in photodissociation studies?

Advanced Research Question
The isoxazole ring undergoes photolytic cleavage at the N–O bond (low bond dissociation energy), generating reactive intermediates for astrochemical modeling . Branching ratios (direct vs. indirect pathways) are quantified via rotational spectroscopy in Laval flows .

How do heterogeneous catalysts influence the scalability of 3-Chloro-4-methylbenzo[d]isoxazole synthesis?

Advanced Research Question

  • Amberlyst 15 : Enables recyclability (5+ cycles) with minimal yield loss (<5%) in gram-scale reactions .
  • NaHSO₄/SiO₂ : Reduces byproduct formation via Brønsted acid catalysis but requires post-reaction filtration .
  • PPA/SiO₂ : Avoided due to high cost and handling complexity .

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